N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide
Description
N-{[(2-Furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic core linked to a thiourea moiety (carbonothioyl group) and a 2-furylmethylamine substituent.
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-20-12-7-10(8-13(21-2)14(12)22-3)15(19)18-16(24)17-9-11-5-4-6-23-11/h4-8H,9H2,1-3H3,(H2,17,18,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEHFRJJZJPJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-furylmethylamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to three primary classes of analogs: (1) trimethoxybenzamides with varied aryl/heteroaryl substituents , (2) thiourea-linked benzamides , and (3) furan-containing derivatives . Key comparisons are outlined below:
Structural Analogues with Aryl/Heteroaryl Substituents
Compounds 4a–4d () and 2a–2c () share the 3,4,5-trimethoxybenzamide core but differ in their substituents:
- 4a: Contains an o-tolylamino group. Melting point (m.p.): 222–224°C. IR peaks at 3270 cm⁻¹ (NH), 1660 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=C) .
- 2a: Features a 3-chlorophenylamino group. Yield: 54.33%, m.p. 248–250°C. $^{1}\text{H-NMR}$ shows aromatic protons at δ 7.35–7.62 ppm .
- 4d: Substituted with a 4-hydroxyphenylamino group. Lower m.p. (214–216°C) compared to 4a, likely due to increased polarity .
Key Insight : Electron-withdrawing groups (e.g., Cl in 2a ) increase melting points and alter NMR chemical shifts, while polar groups (e.g., OH in 4d ) reduce melting points .
Thiourea-Linked Benzamides
Compounds from , such as A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) and H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide), lack the trimethoxy and furan groups but highlight the thiourea moiety’s role in antioxidant activity. H10 showed 87.7% inhibition in radical scavenging assays, outperforming A8 (86.6%) due to the methoxy group’s electron-donating effect .
Comparison : The target compound’s 3,4,5-trimethoxy and furan groups may enhance lipophilicity and bioavailability compared to simpler benzamide thioureas .
Furan-Containing Derivatives
Compounds 6a–e () incorporate furan and hydrazine linkages:
- 6a : Features a 4-chlorophenyl group. $^{13}\text{C-NMR}$ signals at δ 164.24 and 164.75 ppm confirm dual amide C=O groups. Yield: 50.54%, m.p. 209–211°C .
- 6c: Contains a 4-(dimethylamino)phenyl group. Lower m.p. (215–217°C) due to steric hindrance from the dimethylamino group .
Key Insight : Furan’s electron-rich nature stabilizes conjugated systems, as seen in 6a ’s olefinic proton signals (δ 7.22–7.25 ppm) .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O5S
- Molecular Weight : 366.39 g/mol
The compound features a trimethoxybenzamide structure with a furylmethylamino group, which contributes to its biological properties. The presence of the carbonothioyl moiety may enhance interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancer cells.
Inhibition of Histone Deacetylases (HDACs)
- Target Enzymes : HDAC1, HDAC2, HDAC3
- IC50 Values :
- HDAC1: 95.2 nM
- HDAC2: 260.7 nM
- HDAC3: 255.7 nM
These values suggest that the compound exhibits potent inhibitory activity against these enzymes, which is significant for therapeutic applications in cancer treatment .
Antitumor Activity
A study focusing on the antiproliferative effects of this compound demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 | 2.66 | Induction of G2/M phase arrest |
| HepG2 | 1.73 | Induction of apoptosis |
The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HepG2 cells, suggesting its potential as a lead compound for developing bifunctional HDAC inhibitors for solid tumors .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has shown promise in reducing inflammation. In vitro studies indicated that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Safety and Toxicology
Preliminary toxicological assessments have indicated that while the compound shows significant biological activity, further studies are required to evaluate its safety profile comprehensively. The therapeutic index needs to be established through rigorous preclinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
